(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXGUYDYCYSOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the basic structure can enhance activity against various bacterial strains. For example, piperazine derivatives of this compound have demonstrated promising results in inhibiting microbial growth .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds bearing similar structural motifs have been reported to induce apoptosis in cancer cell lines such as MCF-7 and HepG2 . The mechanism often involves binding to the colchicine site on tubulin, disrupting normal cellular functions and leading to cell cycle arrest.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains.
- Results indicated that certain derivatives displayed significant inhibition zones in disc diffusion assays compared to control antibiotics.
- Anticancer Activity :
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The amino and methoxy groups play a crucial role in binding to target proteins, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Key Observations :
- Thiazole Derivatives : Substituents like 4-fluorophenyl (3c, 49% yield) and 4-chlorophenyl (3d, 48%) show lower yields compared to thiophen-3-yl (3b, 58%), suggesting steric/electronic effects during Suzuki-Miyaura coupling .
- Triazole Derivatives : Para-substituted aryl groups (e.g., 3i, 64% yield) exhibit higher yields than meta-substituted analogs (3j, 42%), highlighting regioselectivity in nucleophilic substitution .
Antitubulin and Anticancer Activity
- Compound IAT [(2-(1H-indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone]: Demonstrated efficacy in paclitaxel-resistant prostate carcinoma and glioma models, with oral bioavailability and metabolic stability comparable to docetaxel .
- Thieno[3,2-d]pyrimidine Analogs: Exhibited potent anti-tubulin polymerization (IC₅₀ = 0.8–1.2 µM), outperforming colchicine (IC₅₀ = 3.2 µM) .
- Triazole Derivatives (3h–l) : Varied antimitotic activity linked to aryl substituents; 3k (3,4-dimethoxyphenyl) showed the highest potency (IC₅₀ = 1.8 µM) .
CYP3A4 Inhibition
- Thiazole Derivatives (36, 38–40): Compound 39 [(2-(4-((methylamino)methyl)phenyl)thiazol-4-yl)methanone] displayed strong CYP3A4 inhibition (Ki = 0.15 µM), attributed to the basic amine enhancing enzyme binding .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Indole/thiazole hybrids (II, IAT) exhibit superior solubility and metabolic stability compared to simpler thiazoles (3a), likely due to heterocyclic polarity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, F) : Enhance tubulin binding in thiazoles (3c–e) but may reduce solubility .
- Methoxy Substitutions : Increasing methoxy groups (e.g., 3k vs. 3i) correlate with improved antimitotic activity, possibly due to enhanced hydrophobic interactions .
- Heterocyclic Cores: Thienopyrimidine and indole systems show higher potency than thiazoles, suggesting scaffold-dependent target engagement .
Biological Activity
(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, with the molecular formula C16H16ClNO4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through the reaction of 2-amino-5-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The reaction conditions are controlled to ensure high yield and purity, followed by purification techniques like column chromatography.
Anticancer Properties
Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like cisplatin .
- Mechanism of Action : It interacts with tubulin at the colchicine-binding site, disrupting microtubule polymerization and leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound also shows promising antimicrobial properties:
- Antibacterial Effects : It has been tested against several bacterial strains, showing effective inhibition at minimal inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .
- Antifungal Activity : The compound's efficacy extends to various fungal strains, although specific MIC values were not detailed in the available literature.
Case Study 1: Antiproliferative Effects
A study evaluated the effects of several derivatives similar to this compound on MCF-7 cells. The results indicated that compounds with similar structures exhibited IC50 values between 10–33 nM, highlighting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Tubulin Interaction
Another investigation focused on the interaction of this compound with tubulin. Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .
The biological activity of this compound can be attributed to its structural features:
- Amino Group : Facilitates interaction with target proteins.
- Methoxy Groups : Enhance solubility and potentially increase binding affinity to biological targets.
This dual functionality allows the compound to modulate specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (2-Amino-5-chlorophenyl)(3,4-dimethoxyphenyl)methanone | Similar | Lower solubility |
| (2-Amino-5-chlorophenyl)(3,5-dimethoxyphenyl)methanone | Similar | Reduced potency |
| (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenylethanone) | Similar | Comparable activity |
The presence of three methoxy groups enhances both solubility and reactivity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
